3-Methoxyfuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

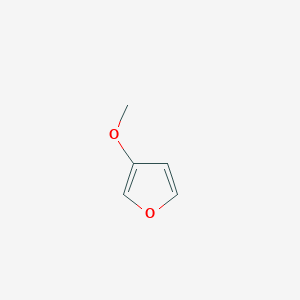

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMAQHURVWNQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507680 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-57-3 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxyfuran: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 3-methoxyfuran. The information is presented to support research, development, and application activities involving this heterocyclic compound. All quantitative data is summarized in clear, tabular format for ease of comparison, and detailed experimental methodologies are provided for key cited procedures.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₂ | [1][2][3] |

| Molecular Weight | 98.10 g/mol | [1] |

| Melting Point | 112 °C | [4] |

| Boiling Point | 54-55 °C (at 80 Torr) | [4] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

| CAS Number | 3420-57-3 | [1] |

| InChIKey | VMMAQHURVWNQOM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=COC=C1 | [1] |

Chemical Structure

The chemical structure of this compound consists of a furan ring substituted with a methoxy group at the 3-position.

Experimental Protocols

Synthesis of 3-Alkoxyfurans

A general procedure for the synthesis of 3-alkoxyfurans, including this compound, involves a gold-catalyzed reaction at room temperature.

Materials:

-

Propargylic alcohol

-

Methanol (for this compound)

-

Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate toluene complex ([Ph₃PAuNTf₂]₂·PhMe) (2 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the chosen propargylic alcohol in methanol (8-10 mL/g), add the gold catalyst ([Ph₃PAuNTf₂]₂·PhMe, 2 mol%).

-

Stir the solution magnetically at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is no longer detectable.

-

Once the reaction is complete, remove the solvent under reduced pressure using a cold water bath to prevent aerobic oxidation of the 3-alkoxyfuran product.

-

Purify the crude product by column chromatography on silica gel.

-

Store the purified product at 0-5 °C to minimize decomposition.

Propargylic Alcohol Synthesis:

-

Under an argon atmosphere, add the aldehyde (1 equivalent) to the reaction mixture.

-

Allow the solution to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the organic phase with diethyl ether.

-

Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the propargylic alcohol.

Reactivity and Potential Signaling Pathways

This compound is known to exhibit Diels-Alder reactivity, albeit under forcing conditions. This reactivity is a key aspect of its chemical behavior and potential for use in synthetic chemistry. The furan ring acts as the diene in this [4+2] cycloaddition reaction.

While specific signaling pathways involving this compound are not extensively documented in the reviewed literature, a logical workflow for its synthesis and subsequent reaction, such as a Diels-Alder cycloaddition, can be visualized.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The compiled data and methodologies offer a starting point for further investigation and application of this compound.

References

3-Methoxyfuran: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyfuran is a heterocyclic organic compound belonging to the furan family. Its structure consists of a five-membered aromatic ring containing one oxygen atom, with a methoxy group substituted at the 3-position. While not as extensively studied as some other furan derivatives, this compound and its related structures are of interest to researchers in various fields, including synthetic organic chemistry and medicinal chemistry, due to their potential as building blocks for more complex molecules. This document provides a detailed technical guide on this compound, summarizing its chemical identifiers, physical properties, synthesis, and reactivity, with a focus on data relevant to research and development.

Chemical Identifiers and Physical Properties

A clear identification of a chemical compound is crucial for research and regulatory purposes. The following tables summarize the key identifiers and computed physical properties of this compound.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 3420-57-3 |

| PubChem CID | 12711598 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆O₂ |

| InChI | InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 |

| InChIKey | VMMAQHURVWNQOM-UHFFFAOYSA-N |

| SMILES | COC1=COC=C1 |

Table 2: Computed Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 98.10 g/mol |

| Exact Mass | 98.036779430 Da |

| Topological Polar Surface Area | 22.4 Ų |

| Complexity | 80.1 |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. One general and effective method involves the gold-catalyzed cyclization of propargylic alcohols in the presence of an alcohol, in this case, methanol.

Experimental Protocol: Gold-Catalyzed Synthesis of 3-Alkoxyfurans

This protocol is a general procedure for the synthesis of 3-alkoxyfurans and can be adapted for the synthesis of this compound.[2]

Materials:

-

Appropriate propargylic alcohol precursor

-

Methanol (reagent grade)

-

Gold catalyst, e.g., [Ph₃PAuNTf₂]₂·PhMe (2 mol%)

-

Anhydrous solvent (e.g., dichloromethane)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the propargylic alcohol in methanol (8-10 mL per gram of alcohol).

-

To this solution, add the gold catalyst (2 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent in vacuo using a cold water bath to prevent potential aerobic oxidation of the 3-alkoxyfuran product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-alkoxyfuran.

A logical workflow for this synthesis is depicted in the following diagram.

Spectroscopic Data

13C NMR Spectrum: A 13C NMR spectrum for this compound has been reported in the chemical literature.[1]

Reactivity and Potential Applications

Furan and its derivatives are known to participate in various chemical reactions, which makes them valuable synthons in organic synthesis.

Diels-Alder Reactivity

This compound is reported to exhibit Diels-Alder reactivity under forcing conditions.[3] This reaction is a powerful tool for the construction of six-membered rings and is widely used in the synthesis of complex natural products and pharmaceutical agents. The presence of the electron-donating methoxy group can influence the regioselectivity and stereoselectivity of the cycloaddition.

The logical relationship of a Diels-Alder reaction involving this compound can be visualized as follows:

Role in Drug Development

While specific biological activities or signaling pathway modulations for this compound itself are not well-documented in publicly available literature, furan-containing molecules are prevalent in medicinal chemistry. The furan nucleus is a versatile scaffold, and its derivatives have been investigated for a wide range of therapeutic applications. Methoxy-substituted aromatic compounds, in general, are common motifs in drug molecules, often contributing to improved metabolic stability and receptor binding affinity. Therefore, this compound represents a potential starting material for the synthesis of novel drug candidates.

Conclusion

This compound is a readily identifiable chemical compound with established physical and chemical properties. Its synthesis can be achieved through modern catalytic methods, and its reactivity, particularly in Diels-Alder reactions, makes it a potentially useful building block in organic synthesis. While direct biological applications have yet to be extensively reported, its structural motifs are relevant to the field of drug discovery. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives could unveil new opportunities for the development of novel therapeutics and functional materials.

References

Synthesis and Isolation of 3-Methoxyfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isolation of 3-methoxyfuran, a valuable heterocyclic compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details a robust synthetic methodology, including experimental protocols and data presentation, to facilitate its preparation and purification in a laboratory setting.

Introduction

This compound is a five-membered aromatic heterocycle characterized by a furan ring substituted with a methoxy group at the 3-position. Furan derivatives are prevalent scaffolds in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[1][2][3] The synthesis of substituted furans, therefore, is of significant interest to the scientific community. This guide focuses on a gold-catalyzed approach, which offers a mild and efficient route to 3-alkoxyfurans.[4]

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process, beginning with the formation of a key precursor, 4,4-diethoxybut-2-yn-1-ol, followed by a gold-catalyzed cyclization in the presence of methanol.

Step 1: Synthesis of 4,4-Diethoxybut-2-yn-1-ol

The precursor, a propargylic alcohol, is synthesized by the reaction of 3,3-diethoxypropyne with paraformaldehyde.

Experimental Protocol:

-

A solution of 3,3-diethoxypropyne (1.0 equivalent) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

n-Butyllithium (1.6 M in hexanes, 1.2 equivalents) is added dropwise to the stirred solution.

-

After 30 minutes, paraformaldehyde (1.0 equivalent) is added to the reaction mixture.

-

The solution is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic phase is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 4,4-diethoxybut-2-yn-1-ol.[4]

Step 2: Gold-Catalyzed Synthesis of this compound

The final product is obtained through the gold-catalyzed cyclization of the propargylic alcohol precursor in methanol.[4][5]

Experimental Protocol:

-

The gold catalyst, [Ph₃PAuNTf₂]₂·PhMe (2 mol%), is added to a solution of 4,4-diethoxybut-2-yn-1-ol in methanol (8-10 mL/g).

-

The solution is stirred magnetically at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is removed under reduced pressure using a cold water bath to prevent potential aerobic oxidation of the this compound.

-

The crude product is purified by column chromatography.[4]

Quantitative Data

While specific yield data for the synthesis of this compound via this exact route is not extensively reported, a similar synthesis of 3-alkoxyfurans has been shown to be efficient.[4] A reported synthesis of this compound from tetrahydro-2,4,4-trimethoxy-furan using adipic acid at 200°C yielded 65%.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [6] |

| Molecular Weight | 98.10 g/mol | [6] |

| CAS Number | 3420-57-3 | [6] |

Isolation and Purification

The isolation and purification of this compound are critical steps to obtain a high-purity product.

Extraction and Work-up

Following the synthesis, a standard aqueous work-up is employed to remove water-soluble byproducts and reagents. This typically involves quenching the reaction, followed by extraction with an organic solvent.

Column Chromatography

Flash column chromatography is the primary method for purifying the crude this compound.[4][7][8][9][10][11]

General Protocol for Flash Column Chromatography:

-

Stationary Phase: Silica gel (40-60 µm) is commonly used.[4]

-

Mobile Phase (Eluent): A suitable solvent system is determined by TLC to achieve good separation of this compound from impurities. A non-polar/polar solvent mixture, such as hexanes/ethyl acetate, is often effective.

-

Column Packing: The column is packed with a slurry of silica gel in the chosen eluent.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

The purified this compound should be stored at 0-5 °C to prevent decomposition.[4]

Spectroscopic Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the furan ring protons and the methoxy group protons. |

| ¹³C NMR | Resonances for the four furan ring carbons and the methoxy carbon.[12][13][14] |

| GC-MS | A molecular ion peak corresponding to the mass of this compound (m/z = 98.036779430 Da), along with a characteristic fragmentation pattern.[6][15][16] |

Biological Context and Signaling Pathways

While direct studies on the specific signaling pathway interactions of this compound are limited, furan derivatives, in general, have been shown to modulate various biological pathways. For instance, certain furan-containing natural products have demonstrated the ability to regulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways, which are involved in inflammation and other cellular processes.[1]

The diagram above illustrates a simplified representation of how furan derivatives might exert their biological effects by modulating key signaling pathways involved in inflammation. Further research is necessary to elucidate the specific interactions and therapeutic potential of this compound within these and other biological pathways.

Conclusion

This technical guide outlines a feasible and efficient synthetic route for the preparation of this compound. The gold-catalyzed cyclization of a readily available propargylic alcohol precursor provides a modern and effective method for accessing this valuable furan derivative. Detailed protocols for synthesis and purification, along with expected characterization data, are provided to aid researchers in the successful production and isolation of high-purity this compound for further investigation in various scientific disciplines.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H6O2 | CID 12711598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Purification [chem.rochester.edu]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. Purification [chem.rochester.edu]

- 10. orgsyn.org [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Methylfuran(930-27-8) 13C NMR [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. repository.unar.ac.id [repository.unar.ac.id]

- 16. spectrabase.com [spectrabase.com]

The Enigmatic Presence of 3-Methoxyfuran in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyfuran, a volatile organic compound, has been identified as a natural constituent of the plant kingdom, notably isolated from the wood of the golden larch, Pseudolarix kaempferi.[1] While its documented natural occurrence is presently limited, its structural similarity to other biologically active furanoids warrants a closer examination of its presence, biosynthesis, and analytical methodologies. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, outlines detailed experimental protocols for its analysis, and proposes a hypothetical biosynthetic pathway. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

To date, the only confirmed natural source of this compound is the wood of Pseudolarix kaempferi, a tree native to eastern China.[1] While extensive screenings for this specific compound in other plant species are not widely documented, the vast chemical diversity of the plant kingdom suggests that this compound may be present in other species, particularly within the Pinaceae family or other woody plants known to produce a variety of volatile organic compounds (VOCs).

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the concentration of this compound in Pseudolarix kaempferi or any other plant matrix. The compound is likely a minor constituent of the overall volatile profile. Future research employing sensitive analytical techniques will be crucial to determine the concentration of this compound in various plant tissues and under different physiological and environmental conditions.

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Plant Part | Reference |

| Pseudolarix kaempferi | Wood | [1] |

Experimental Protocols

The analysis of a volatile compound like this compound from a solid plant matrix such as wood requires efficient extraction and sensitive detection methods. The following protocols are based on established techniques for the analysis of volatile organic compounds from wood and plant tissues and are adapted for the specific analysis of this compound.

Extraction of this compound from Plant Material

Objective: To extract volatile compounds, including this compound, from a solid plant matrix.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

This method is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile organic compounds from solid samples.

Materials:

-

Solid plant material (e.g., wood shavings from Pseudolarix kaempferi)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place a precisely weighed amount (e.g., 1-2 g) of the finely ground plant material into a 20 mL headspace vial.

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60-80°C) to facilitate the release of volatile compounds into the headspace.

-

Equilibrate the sample for a defined period (e.g., 30 minutes) to allow the headspace concentration of volatiles to stabilize.

-

Manually or automatically insert the SPME fiber through the septum into the headspace above the sample. Do not allow the fiber to touch the sample.

-

Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Quantification of this compound

Objective: To identify and quantify this compound in the extracted sample.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/min.

-

Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification and Quantification:

-

Identification: The identification of this compound will be based on the comparison of its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 98 and characteristic fragment ions.

-

Quantification: For accurate quantification, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the target ion for this compound is plotted against the concentration. The concentration of this compound in the plant sample can then be calculated from this calibration curve. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to improve accuracy and precision.

Biosynthesis of this compound in Plants (Hypothetical)

The biosynthetic pathway of this compound in plants has not been elucidated. However, based on the known biosynthesis of other furanoids and methoxylated compounds in plants, a hypothetical pathway can be proposed. Furan rings in natural products can be formed through various mechanisms, often involving the cyclization of oxygenated hydrocarbon chains. The methoxy group is typically introduced through the action of O-methyltransferases (OMTs).

A plausible precursor for the furan ring could be a C5 sugar derivative from the pentose phosphate pathway or a product of oxidative cleavage of a larger molecule. The introduction of the methoxy group could occur before or after the formation of the furan ring.

Proposed Hypothetical Biosynthetic Pathway:

Caption: Hypothetical biosynthetic pathway of this compound.

Workflow for Experimental Verification:

Caption: Workflow for elucidating the biosynthetic pathway.

Future Perspectives

The study of this compound in plants is still in its infancy. Future research should focus on:

-

Broadening the Search: Screening a wider range of plant species, especially those phylogenetically related to Pseudolarix kaempferi, for the presence of this compound.

-

Quantitative Analysis: Developing and validating robust analytical methods to quantify this compound in different plant tissues and in response to various stimuli.

-

Elucidating the Biosynthetic Pathway: Utilizing isotopic labeling studies, enzyme assays, and transcriptomic approaches to uncover the genes and enzymes responsible for its biosynthesis.

-

Investigating Biological Activity: Exploring the potential ecological roles of this compound, such as its involvement in plant defense or as a signaling molecule, as well as its potential pharmacological properties.

The exploration of this relatively unstudied natural product holds the potential to reveal new biochemical pathways and bioactive molecules, contributing to the fields of plant science and drug development.

References

Spectroscopic Data of 3-Methoxyfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxyfuran, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | 7.23 | t | 1.8 |

| H-5 | 7.10 | t | 1.8 |

| H-4 | 6.18 | t | 1.8 |

| OCH₃ | 3.75 | s | - |

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-3 | 147.9 |

| C-2 | 141.1 |

| C-5 | 138.8 |

| C-4 | 93.9 |

| OCH₃ | 56.7 |

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3120 | Weak | =C-H Stretch (aromatic) |

| 2940 | Weak | C-H Stretch (alkane) |

| 1620 | Medium | C=C Stretch (aromatic) |

| 1480 | Medium | C-H Bend (alkane) |

| 1200 | Strong | C-O-C Stretch (asymmetric) |

| 1020 | Strong | C-O-C Stretch (symmetric) |

| 870 | Strong | =C-H Bend (out-of-plane) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound was obtained by electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | 100 | [M]⁺ (Molecular Ion) |

| 69 | 50 | [M - CHO]⁺ |

| 55 | 25 | [C₃H₃O]⁺ |

| 43 | 30 | [C₂H₃O]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: 3.0 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: 1.5 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 250 ppm

-

Temperature: 298 K

Data Processing:

-

The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

-

Phase and baseline corrections were applied manually.

-

Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

FT-IR Spectroscopy Protocol

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of liquid this compound.

Instrumentation:

-

A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

-

A drop of neat this compound was placed between two polished potassium bromide (KBr) plates to form a thin liquid film.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Apodization: Happ-Genzel

Data Processing:

-

A background spectrum of the empty KBr plates was recorded and automatically subtracted from the sample spectrum.

-

The resulting spectrum was presented in terms of transmittance.

Mass Spectrometry Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Introduction:

-

A dilute solution of this compound in dichloromethane was prepared.

-

1 µL of the solution was injected into the GC inlet.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to 250 °C and held for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 35 - 500

-

Scan Speed: 1000 amu/s

Data Processing:

-

The mass spectrum corresponding to the chromatographic peak of this compound was extracted.

-

The background was subtracted, and the spectrum was plotted as relative intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Ascending Profile of 3-Methoxyfuran and Its Analogs: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – November 17, 2025 – The heterocyclic compound 3-methoxyfuran and its derivatives are emerging as a significant area of interest for researchers, scientists, and drug development professionals. With a versatile chemical nature and a broad spectrum of biological activities, these compounds hold considerable promise for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of this compound and its analogs, presenting key data and experimental protocols to facilitate further research and development in this burgeoning field.

Core Chemical Properties and Synthesis

This compound is a five-membered heterocyclic ether with the chemical formula C₅H₆O₂. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 98.10 g/mol | --INVALID-LINK-- |

| Melting Point | 112 °C | --INVALID-LINK-- |

| Boiling Point | 54-55 °C at 80 Torr | --INVALID-LINK-- |

| Density | 1.019 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

A robust and efficient method for the synthesis of 3-alkoxyfurans, including this compound and its analogs, has been developed utilizing a gold-catalyzed reaction. This method offers a versatile route to a variety of substituted 3-alkoxyfurans.

Experimental Protocol: Gold-Catalyzed Synthesis of 3-Alkoxyfurans

This protocol describes the synthesis of 3-alkoxyfurans from propargylic alcohols.

Step 1: Synthesis of Propargylic Alcohols

-

To a solution of 3,3-diethoxypropyne in anhydrous diethyl ether at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equivalents) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add the corresponding aldehyde (1 equivalent) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic phase with diethyl ether.

-

Wash the combined organic extracts with brine, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired propargylic alcohol.[1]

Step 2: Gold-Catalyzed Furan Synthesis

-

To a solution of the propargylic alcohol in the desired alcohol (e.g., methanol for this compound) (8-10 mL/g), add [Ph₃PAuNTf₂]₂·PhMe (2 mol%).

-

Stir the solution at room temperature until the starting material has been consumed, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent in vacuo.

-

Purify the crude product by column chromatography to obtain the 3-alkoxyfuran.[1]

Spectroscopic Data

The characterization of this compound and its analogs relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes key spectroscopic data for selected 3-alkoxyfurans.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 3-Methoxy-2-phenylfuran | 7.63-7.58 (m, 2H), 7.37-7.32 (m, 2H), 7.23-7.18 (m, 1H), 7.11 (d, J = 1.8 Hz, 1H), 6.34 (d, J = 1.8 Hz, 1H), 3.84 (s, 3H) | 148.4, 140.9, 131.9, 128.4, 126.8, 124.5, 114.2, 110.1, 56.1 | 174.0675 (M⁺) |

| 3-Ethoxy-2-phenylfuran | 7.63-7.58 (m, 2H), 7.37-7.32 (m, 2H), 7.23-7.18 (m, 1H), 7.11 (d, J = 1.8 Hz, 1H), 6.34 (d, J = 1.8 Hz, 1H), 4.07 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H) | 148.4, 140.9, 131.9, 128.4, 126.8, 124.5, 114.2, 110.1, 64.1, 15.0 | 188.0832 (M⁺) |

| 2-Butyl-3-methoxyfuran | 7.01 (d, J = 1.8 Hz, 1H), 6.18 (d, J = 1.8 Hz, 1H), 3.76 (s, 3H), 2.56 (t, J = 7.6 Hz, 2H), 1.62-1.52 (m, 2H), 1.41-1.31 (m, 2H), 0.92 (t, J = 7.3 Hz, 3H) | 152.0, 140.4, 113.8, 110.0, 56.0, 29.8, 27.5, 22.3, 13.9 | 154.1000 (M⁺) |

Biological Activities and Signaling Pathways

Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

While specific comparative data for a series of this compound analogs is still emerging, studies on various furan derivatives have shown promising antimicrobial effects. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Furan derivatives | Staphylococcus aureus | 4.88 - 312 | [2] |

| Furan derivatives | Pseudomonas aeruginosa | 4.88 - 312 | [2] |

| Furan derivatives | Candida albicans | 4.88 - 312 | [2] |

Anticancer Activity

Numerous furan-containing compounds have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Furan derivatives | HeLa (Cervical Cancer) | 0.08 - 8.79 | [3] |

| Furan derivatives | SW620 (Colorectal Cancer) | Moderate to potent | [3] |

| Furan-based compounds | MCF-7 (Breast Cancer) | 2.96 - 4.06 | [1] |

Involvement in Signaling Pathways

Recent studies have indicated that the anticancer activity of some furan derivatives may be mediated through the modulation of key cellular signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways. These pathways are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The inhibition of these pathways by furan derivatives can lead to the suppression of tumor growth.

Conclusion and Future Directions

The study of this compound and its analogs presents a promising frontier in the quest for new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on the synthesis and screening of a broader library of this compound analogs to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile class of heterocyclic compounds.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxyfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Methoxyfuran, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document summarizes key quantitative data, details relevant experimental methodologies for property determination, and presents logical workflows for these procedures.

Core Physical Properties of this compound

This compound is a colorless to yellow liquid at standard temperature and pressure.[1] It is characterized by the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol .[2] The available physical property data is summarized in the table below.

| Physical Property | Value | Source/Method |

| Boiling Point | 54-55 °C (at 80 Torr) | [3] |

| Melting Point | Below room temperature | Inferred from physical state |

| Density | 1.019 ± 0.06 g/cm³ | Predicted[3] |

| Molecular Weight | 98.10 g/mol | Computed[2] |

It is important to note that some sources report a melting point of 112 °C; however, this is inconsistent with its observed liquid state at room temperature and is considered erroneous.[3]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures for the determination of the boiling and melting points of organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small rubber band or wire to attach the capillary tube to the thermometer

-

Heating mantle or Bunsen burner

-

High-boiling point mineral oil

-

Sample of this compound (or other liquid)

Procedure:

-

Sample Preparation: A small amount of the liquid sample is introduced into a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The Thiele tube is filled with mineral oil, and the thermometer-test tube assembly is immersed in the oil. Heat is applied to the side arm of the Thiele tube to ensure even heat distribution via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a steady stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Melting Point Determination (Capillary Method)

Given that this compound is a liquid at room temperature, this protocol would be applicable for determining the melting point of solid derivatives or related solid furan compounds.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Thermometer (calibrated)

-

Solid organic compound

Procedure:

-

Sample Preparation: A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Melting Point Range: The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).[1][5]

Visualization of Experimental Workflows

The logical flow of the experimental protocols for determining the boiling and melting points are visualized below using the DOT language.

References

An In-depth Technical Guide to the Solubility of 3-Methoxyfuran in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the solubility of 3-methoxyfuran in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a general experimental protocol for determining solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₆O₂. It is a derivative of furan and finds applications in organic synthesis. Understanding its solubility is crucial for its use in various chemical reactions, purification processes, and formulation development in the pharmaceutical and chemical industries.

Qualitative Solubility of this compound

Based on available data, this compound is qualitatively described as being soluble in several common organic solvents. A summary of this information is presented in Table 1. It is important to note that this information does not provide specific concentrations and should be used as a general guideline.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Solubility |

| Halogenated | Chloroform | Soluble[1][2][3] |

| Halogenated | Dichloromethane | Soluble[1][2][3] |

| Esters | Ethyl Acetate | Soluble[1][2][3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |

| Ketones | Acetone | Soluble[1][2][3] |

The principle of "like dissolves like" suggests that this compound, as a moderately polar molecule, would exhibit good solubility in polar aprotic and some polar protic solvents. Its furan ring provides some nonpolar character, which may also allow for some solubility in less polar solvents. However, without specific experimental data, these are theoretical considerations.

Experimental Protocol for Determining Solubility

For researchers requiring quantitative solubility data, the following general experimental protocol, adapted from standard laboratory procedures for organic compounds, can be employed.[4][5][6]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Constant stirring or shaking is recommended.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical technique. A pre-established calibration curve for this compound on the chosen analytical instrument is required.

-

Gravimetric Method: If the solvent is volatile and the solute is not, the solvent can be evaporated, and the mass of the remaining this compound can be determined.

-

Chromatographic Methods (GC/HPLC): Dilute the filtrate with a known volume of the solvent and analyze it using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Method (UV-Vis): If this compound has a distinct chromophore, its concentration can be determined using UV-Vis spectrophotometry after appropriate dilution.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Logical workflow for determining the solubility of an organic compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 3-Methoxyfuran in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyfuran has emerged as a versatile and valuable precursor in pharmaceutical synthesis, primarily owing to its reactivity as an electron-rich diene in Diels-Alder reactions. This reactivity allows for the efficient construction of complex, three-dimensional scaffolds, particularly the 7-oxabicyclo[2.2.1]heptane core structure. This bicyclic system is a key pharmacophore in a variety of biologically active molecules, including potential antiviral, anticancer, and anti-inflammatory agents. The methoxy group at the 3-position of the furan ring enhances its reactivity and influences the stereochemical outcome of cycloaddition reactions, making it a strategic choice for the synthesis of targeted pharmaceutical intermediates.

These application notes provide an overview of the utility of this compound in the synthesis of cantharimide analogues, which are known inhibitors of protein phosphatases 1 and 2A (PP1 and PP2A), and other structurally related compounds with therapeutic potential. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the application of this compound in drug discovery and development projects.

Key Applications

The primary application of this compound in pharmaceutical synthesis is its use as a diene in the Diels-Alder reaction to produce 7-oxabicyclo[2.2.1]heptane derivatives. These derivatives are key intermediates for a range of potential therapeutic agents.

Synthesis of Cantharimide Analogues

Cantharidin, a natural product, and its derivatives are potent inhibitors of PP1 and PP2A, enzymes that play crucial roles in cellular signaling pathways. Dysregulation of these phosphatases is implicated in various diseases, including cancer. This compound serves as a key starting material for the synthesis of novel cantharimide analogues with potential as anticancer agents. The Diels-Alder reaction between this compound and various N-substituted maleimides provides a direct route to the core bicyclic imide structure of these analogues.

Data Presentation

The following table summarizes the quantitative data for the Diels-Alder reaction between this compound and N-methylmaleimide, a key step in the synthesis of a cantharimide analogue.

| Reactants | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| This compound, N-Methylmaleimide | N-Methyl-3-methoxy-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Diethyl ether, 90 °C, 4 hours | 95 | 75:25 | [1] |

Experimental Protocols

Protocol 1: Synthesis of endo/exo-N-Methyl-3-methoxy-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide

This protocol describes the Diels-Alder reaction between this compound and N-methylmaleimide to yield the cantharimide core structure.

Materials:

-

This compound

-

N-Methylmaleimide

-

Diethyl ether (anhydrous)

-

Heavy-walled glass tube with a screw cap

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a heavy-walled glass tube, dissolve N-methylmaleimide (1.0 eq) in anhydrous diethyl ether.

-

Add this compound (1.2 eq) to the solution.

-

Seal the tube tightly with the screw cap.

-

Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the diethyl ether.

-

The crude product is a mixture of endo and exo diastereomers. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers.

-

Combine the fractions containing the desired products and remove the solvent under reduced pressure to obtain the purified endo and exo isomers.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The diastereomeric ratio can be determined from the integration of characteristic signals in the 1H NMR spectrum of the crude product.

Visualizations

Diels-Alder Reaction for Cantharimide Synthesis

The following diagram illustrates the Diels-Alder reaction between this compound and N-methylmaleimide, leading to the formation of the endo and exo isomers of the cantharimide precursor.

Caption: Diels-Alder cycloaddition of this compound.

General Workflow for Pharmaceutical Synthesis from this compound

This diagram outlines the general workflow from this compound as a starting material to the development of a potential pharmaceutical candidate.

References

Application Notes and Protocols for the Quantification of 3-Methoxyfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyfuran is a volatile organic compound of interest in various fields, including food science, environmental analysis, and potentially as a metabolic marker. Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and research purposes. These application notes provide a detailed protocol for the quantification of this compound in a solid matrix, such as food products, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described method is based on established analytical principles for furan and its derivatives and is tailored for the specific properties of this compound.

Analytical Method Overview

The recommended method for the quantification of this compound is HS-SPME-GC-MS. This technique is highly suitable for volatile and semi-volatile compounds in complex matrices. The headspace extraction minimizes matrix effects, while GC-MS provides excellent selectivity and sensitivity for detection and quantification.

Workflow Diagram:

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents

-

This compound standard: Purity ≥98%

-

Internal Standard (IS): Labeled this compound (e.g., this compound-d3) is ideal. If unavailable, a compound with similar volatility and chromatographic behavior that is not present in the sample can be used (e.g., 2-methylfuran-d6).

-

Solvent: Methanol or acetonitrile (HPLC grade) for stock and working standard solutions.

-

Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

-

Deionized water: High purity.

-

Headspace vials: 20 mL, with magnetic crimp caps and PTFE/silicone septa.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatility range analytes.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

-

HS-SPME Autosampler: For automated and reproducible extraction and injection.

Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1-100 ng/mL).

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution with deionized water.

Sample Preparation

-

Homogenization: Homogenize the solid sample (e.g., coffee powder, ground food) to a fine, consistent powder.

-

Aliquoting: Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

-

Salting: Add 4.0 g of pre-baked NaCl to the vial.

-

Internal Standard Addition: Add 100 µL of the 1 µg/mL internal standard spiking solution.

-

Aqueous Phase: Add 5.0 mL of deionized water to the vial.

-

Sealing: Immediately seal the vial with a magnetic crimp cap.

-

Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME and GC-MS Analysis

HS-SPME Parameters:

| Parameter | Value |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |

| Incubation Temperature | 60°C |

| Incubation Time | 15 minutes |

| Agitation | 250 rpm |

| Extraction Time | 20 minutes |

| Desorption Temperature | 250°C |

| Desorption Time | 2 minutes |

GC-MS Parameters:

| Parameter | Value |

| GC System | |

| Injector | Splitless mode |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program | 40°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| This compound (Quantifier) | m/z 98 (Molecular Ion) |

| This compound (Qualifier) | m/z 69, 41 |

| Internal Standard | (Select appropriate ions for the chosen IS) |

Data Presentation and Validation

The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 1: Method Validation Parameters for this compound Quantification

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity | ||

| Calibration Range | - | 1 - 100 ng/g |

| Correlation Coefficient (r²) | ≥ 0.995 | > 0.998 |

| Limit of Detection (LOD) | S/N ≥ 3 | ~0.3 ng/g |

| Limit of Quantification (LOQ) | S/N ≥ 10 | ~1.0 ng/g |

| Accuracy (Recovery) | 80 - 120% | 90 - 110% |

| Precision (RSD) | ||

| Repeatability (Intra-day) | ≤ 15% | < 10% |

| Intermediate Precision (Inter-day) | ≤ 20% | < 15% |

| Specificity | No significant interfering peaks at the retention time of the analyte. | Confirmed by mass spectral data. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical parameters and the quality of the results.

Caption: Relationship between validation parameters and result quality.

Conclusion

The HS-SPME-GC-MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in solid matrices. Proper method validation is essential to ensure the reliability of the generated data. The provided protocols and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Protocols for the safe handling and storage of 3-Methoxyfuran

Application Notes and Protocols for 3-Methoxyfuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for guidance purposes only. Due to the limited availability of specific safety and toxicity data for this compound, these protocols are largely based on data from structurally similar compounds such as 2-Methoxyfuran, 3-Methylfuran, and general principles for handling flammable ethers. It is imperative to conduct a thorough risk assessment before handling this compound and to consult the most current Safety Data Sheet (SDS) provided by the supplier.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science. As with any chemical, understanding its properties and potential hazards is crucial for safe handling and storage. This document provides detailed protocols and safety information to minimize risks associated with the use of this compound in a laboratory setting.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes known and predicted properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₆O₂ | PubChem[1] |

| Molecular Weight | 98.10 g/mol | PubChem[1] |

| Appearance | Colorless to yellow liquid or powder | LookChem[2], ChemFaces[3] |

| Melting Point | 112 °C | ChemicalBook[4] |

| Boiling Point | 54-55 °C @ 80 Torr | ChemicalBook[4] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[4] |

| Flash Point | No data available. Assumed to be low and flammable. | Based on analogs |

| Storage Temperature | 2-8°C | ChemicalBook[4] |

Hazard Identification and Toxicity

-

3-Methylfuran: Toxic by inhalation in mice[5][6]. Acute inhalation exposure in rats and hamsters caused pulmonary damage, necrosis of olfactory epithelium, and centrilobular hepatic necrosis[7]. It is classified as harmful if swallowed and toxic if inhaled[8].

-

2-Methoxyfuran: Classified as a highly flammable liquid[9]. Safety data sheets indicate it is toxic if swallowed, in contact with skin, or if inhaled[10].

Potential Hazards of this compound (Inferred):

-

Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.

-

Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.

-

Peroxide Formation: Like other ethers, this compound has the potential to form explosive peroxides upon exposure to air and light[11][12].

Safe Handling Protocols

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and non-explosion-proof electrical equipment[13].

-

Grounding: Use proper grounding and bonding procedures when transferring large quantities to prevent static discharge[13].

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory[14].

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use[14].

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required[14].

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge[13].

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[10][13].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[10][13].

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[10][13].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10][13].

-

Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately[14].

Storage Protocols

Proper storage is critical to maintain the stability of this compound and prevent the formation of hazardous peroxides.

-

Temperature: Store in a cool, dry, well-ventilated area at the recommended temperature of 2-8°C[4].

-

Container: Keep the container tightly closed and in an upright position to prevent leakage[15]. Store in the original, light-resistant container.

-

Inert Atmosphere: For long-term storage or after opening, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation.

-

Peroxide Prevention:

-

Date containers upon receipt and upon opening[16].

-

Periodically test for the presence of peroxides using peroxide test strips, especially before distillation or concentration[16].

-

If the presence of peroxides is suspected or confirmed, do not attempt to open the container if crystals are visible around the cap. Contact your institution's hazardous waste disposal team.

-

Consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT) for long-term storage of opened containers[11].

-

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

Experimental Protocols

General Workflow

The following diagram illustrates a typical workflow for an experiment involving this compound, emphasizing key safety checkpoints.

Experimental Workflow for this compound

Protocol for Peroxide Testing

-

Preparation: Work in a chemical fume hood and wear appropriate PPE.

-

Sampling: Carefully open the container of this compound. Using a clean glass pipette, transfer a small aliquot (1-2 mL) to a clean test tube.

-

Testing: Dip a peroxide test strip into the aliquot.

-

Reading: Remove the strip and compare the color to the chart provided with the test strips.

-

Action:

-

If peroxides are below the acceptable limit for your procedure, proceed with the experiment.

-

If peroxides are present at a significant level, consult with your institution's safety officer for procedures on peroxide removal or disposal.

-

Logical Relationships in Handling and Storage

The following diagram outlines the decision-making process for the safe handling and storage of this compound.

Decision Tree for Safe Handling and Storage

References

- 1. This compound | C5H6O2 | CID 12711598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS:3420-57-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound CAS#: 3420-57-3 [m.chemicalbook.com]

- 5. Acute inhalation toxicity of 3-methylfuran in the mouse: pathology, cell kinetics, and respiratory rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methylfuran - Wikipedia [en.wikipedia.org]

- 7. Pathology of acute inhalation exposure to 3-methylfuran in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methylfuran | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. georganics.sk [georganics.sk]

- 10. fishersci.ch [fishersci.ch]

- 11. louisville.edu [louisville.edu]

- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 13. fishersci.com [fishersci.com]

- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 15. 2-METHOXYFURAN - Safety Data Sheet [chemicalbook.com]

- 16. ehs.umich.edu [ehs.umich.edu]

Application of 3-Methoxyfuran Scaffolds in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the 3-methoxyfuran moiety and its derivatives in medicinal chemistry. The furan ring is a versatile heterocyclic scaffold found in numerous bioactive compounds. The introduction of a methoxy group at the 3-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature for drug design. While direct applications of the simple this compound are not extensively documented in late-stage clinical candidates, its core structure is present in more complex heterocyclic systems, such as benzofurans, which have shown significant promise in various therapeutic areas.

This document will focus on key examples of methoxy-substituted benzofuran derivatives that have been investigated as potent biological agents, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Application as Tubulin Polymerization Inhibitors for Anticancer Therapy

Derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan, which incorporate a methoxy-substituted furan ring fused to a benzene ring, have been identified as a novel class of potent inhibitors of tubulin polymerization. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Quantitative Biological Data

The antiproliferative activity and tubulin polymerization inhibitory effects of selected methoxy-substituted benzo[b]furan derivatives are summarized in the tables below.

Table 1: Antiproliferative Activity (IC50, nM) of Methoxy-Substituted Benzo[b]furan Derivatives [1]

| Compound | L1210 | FM3A | Molt/4 | CEM | HeLa |

| 4d (6-methoxy) | 3.5 | 5.1 | 2.1 | 4.5 | 8.2 |

| 4r (6-methoxy, 3-methyl) | 25 | 32 | 15 | 30 | 65 |

| 4t (6-ethoxy, 3-methyl) | 2.0 | 2.8 | 1.2 | 2.8 | 6.3 |

| 4v (4-methoxy, 3-methyl) | 50 | 75 | 40 | 80 | 150 |

| Combretastatin A-4 | 2.5 | 3.0 | 1.5 | 3.2 | 7.0 |

Table 2: Inhibition of Tubulin Polymerization (IC50, µM) [1]

| Compound | IC50 (µM) |

| 4d (6-methoxy) | 1.2 |

| 4r (6-methoxy, 3-methyl) | 1.5 |

| 4t (6-ethoxy, 3-methyl) | 1.1 |

| 4v (4-methoxy, 3-methyl) | 2.0 |

| Combretastatin A-4 | 1.8 |

| Colchicine | 2.5 |

Experimental Protocols

General Procedure for the Synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]furan (Compound 4r) [1]

This protocol describes a key step in the synthesis of the benzo[b]furan core.

-

Step 1: Synthesis of the Chalcone Precursor. To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) in ethanol, add 3,4,5-trimethoxybenzaldehyde (1.1 eq).

-

Step 2: Base-Catalyzed Cyclization. Add an aqueous solution of potassium hydroxide (3.0 eq) dropwise to the mixture at 0 °C.

-

Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Step 4: Work-up. Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

-

Step 5: Purification. Filter the solid, wash with water, and recrystallize from ethanol to yield the desired benzofuran derivative.

Protocol for Tubulin Polymerization Inhibition Assay [1]

-

1. Reagents and Materials:

-

Bovine brain tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Test compounds dissolved in DMSO

-

Glycerol

-

Spectrophotometer with temperature control

-

-

2. Procedure:

-

Prepare a solution of tubulin in polymerization buffer.

-

Add the test compound at various concentrations to the tubulin solution.

-

Incubate the mixture at 0 °C for 15 minutes to allow for compound binding.

-

Initiate polymerization by raising the temperature to 37 °C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

-

Calculate the IC50 value as the concentration of the compound that inhibits the rate of polymerization by 50% compared to a DMSO control.

-

Diagrams

Caption: Workflow for the synthesis and biological evaluation of benzo[b]furan derivatives.

References

Application Notes and Protocols: 3-Methoxyfuran as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyfuran is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its electron-rich diene character, conferred by the methoxy group, makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction. The resulting 7-oxabicyclo[2.2.1]heptane core serves as a rigid scaffold that can be further elaborated into a variety of complex molecules with significant potential in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic structures.

I. Synthesis of Cantharimide Analogs via [4+2] Cycloaddition

The Diels-Alder reaction of this compound with N-substituted maleimides provides a direct and efficient route to cantharimide analogs. These compounds are of significant interest due to their structural similarity to cantharidin, a known inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A). Inhibition of these phosphatases is a validated strategy in cancer therapy, making these synthetic analogs promising candidates for drug discovery programs.[1][2]

General Reaction Scheme

The [4+2] cycloaddition of a 2-substituted-3-methoxyfuran with an N-substituted maleimide yields the corresponding endo- and exo-diastereomers of the cantharimide analog. The reaction generally shows a preference for the endo product under kinetic control.

Quantitative Data Summary

The following table summarizes the yields and diastereomeric ratios for the Diels-Alder reaction between various 2-substituted-3-alkoxyfurans and N-methylmaleimide.[3]

| Entry | R (in Furan) | R' (in Furan) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |